2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine
Overview
Description
2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H10F3NO3. It is a derivative of pyridine, characterized by the presence of three methoxy groups and a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-donating effects of the methoxy groups, can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Comparison: 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and biological activity. Compared to other trifluoromethylpyridine derivatives, it offers a distinct combination of properties that make it valuable for specific applications in pharmaceuticals and materials science .
Biological Activity
2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with three methoxy groups and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with trifluoromethyl substitutions often demonstrate enhanced antimicrobial activity. For instance, related compounds have been reported to exhibit significant inhibition against various bacterial strains. The trifluoromethyl group is believed to enhance lipophilicity and cellular permeability, which may facilitate better interaction with microbial targets .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell metabolism or microbial growth.
- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant inhibition against bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Cytotoxicity | Growth inhibition in various cell lines |
Case Study: Anticancer Effects
In a study published by MDPI, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell lines .
Case Study: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action. Flow cytometry analysis revealed that the compound caused an increase in early apoptotic markers while decreasing the expression of proliferating cell nuclear antigen (PCNA), suggesting a shift towards apoptosis rather than necrosis as the mode of cell death .
Properties
IUPAC Name |
2,3,4-trimethoxy-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c1-14-5-4-6(9(10,11)12)13-8(16-3)7(5)15-2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJTIPQHPCLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1OC)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257169 | |
Record name | 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-69-3 | |
Record name | 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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